molecular formula C11H16N2O B3306384 2-(4-aminophenyl)-N-(propan-2-yl)acetamide CAS No. 926263-77-6

2-(4-aminophenyl)-N-(propan-2-yl)acetamide

Cat. No.: B3306384
CAS No.: 926263-77-6
M. Wt: 192.26 g/mol
InChI Key: GUKTXWPNNUNUOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminophenyl)-N-(propan-2-yl)acetamide is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . It is supplied with a minimum purity of 95% and is intended for Research Use Only. It is not approved for use in humans, animals, or as a household product. This compound is an aromatic acetamide featuring both a primary aromatic amine and an isopropyl amide functional group. Molecules with acetamide structures are frequently investigated as key intermediates in organic synthesis and pharmaceutical research . The presence of the 4-aminophenyl moiety makes it a potential building block for the development of more complex molecules, such as chalcone derivatives, which are a class of compounds studied for a wide range of potential biological activities . Researchers can utilize this compound in various exploratory synthetic pathways to develop novel substances for scientific investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminophenyl)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8(2)13-11(14)7-9-3-5-10(12)6-4-9/h3-6,8H,7,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKTXWPNNUNUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 4 Aminophenyl N Propan 2 Yl Acetamide

Established Synthetic Routes and Reaction Mechanisms for the Compound

The construction of 2-(4-aminophenyl)-N-(propan-2-yl)acetamide fundamentally involves the creation of an amide linkage between a 4-aminophenylacetic acid backbone and an isopropylamine (B41738) moiety. The two most prominent and logical synthetic pathways are direct amide bond formation and the derivatization of an aromatic amine precursor, typically a nitro compound, which is later reduced.

Amide Bond Formation Strategies in this compound Synthesis

The most direct route to this compound is the condensation of 4-aminophenylacetic acid with isopropylamine. Due to the formation of a stable carboxylate-ammonium salt between the acid and amine, this reaction typically requires an activating agent to facilitate the amide bond formation. doaj.org Carbodiimides are among the most common coupling reagents for this purpose.

The general mechanism involves the activation of the carboxylic acid group of 4-aminophenylacetic acid by a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the nitrogen atom of isopropylamine. The subsequent collapse of the tetrahedral intermediate yields the desired amide and a urea (B33335) byproduct (e.g., N,N'-dicyclohexylurea, DCU, in the case of DCC). thieme-connect.de The primary drawback of using DCC is the removal of the insoluble DCU byproduct, whereas EDC offers the advantage of forming a water-soluble urea that can be more easily removed during aqueous workup. nih.govanalis.com.my To improve reaction rates and suppress potential side reactions, additives like 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt) can be employed. nih.govanalis.com.my

A plausible reaction scheme is as follows: 4-Aminophenylacetic acid reacts with isopropylamine in the presence of a coupling agent like EDC and an additive such as HOBt in a suitable organic solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) to yield this compound.

Reagent SystemSolventTemperatureTypical Yield (%)Reference
EDC, HOBt, DIPEAAcetonitrile23°CGood to Excellent nih.gov
DCC, DMAPDCMRoom Temp.Moderate nih.govresearchgate.net
HATU, DIPEATHFRoom Temp.High (e.g., 92%) researchgate.net
POCl₃, PyridineTHF0°CHigh (e.g., 87%) researchgate.net

This table presents data for general amide coupling reactions under various conditions, which are applicable to the synthesis of the target compound.

Derivatization of Aromatic Amine Precursors

An alternative and frequently employed strategy involves beginning with a precursor in which the reactive primary aromatic amine is masked. A common approach is to use the corresponding nitro-substituted compound, 2-(4-nitrophenyl)acetic acid. This method involves a multi-step process:

Amidation: 2-(4-nitrophenyl)acetic acid is first coupled with isopropylamine to form the intermediate, N-isopropyl-2-(4-nitrophenyl)acetamide. This reaction proceeds similarly to the direct amidation described previously, using standard coupling reagents (e.g., EDC/HOBt or DCC). The nitro group is stable under these conditions.

Reduction: The nitro group of N-isopropyl-2-(4-nitrophenyl)acetamide is then reduced to the primary amine. This transformation is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. google.com Alternative reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) powder in acetic acid can also be effective. jcbsc.org

This route can sometimes offer advantages in terms of purification and avoiding side reactions related to the free aromatic amine during the amide coupling step. For instance, N-acylation of the primary amine on 4-aminophenylacetic acid can be a competing side reaction in the direct approach if not properly controlled.

Novel Synthetic Approaches and Catalyst Development

While traditional coupling reagents are effective, research continues into developing more atom-economical and environmentally friendly catalytic methods for direct amidation. These approaches circumvent the need for stoichiometric activating agents and reduce waste.

One such approach is the direct amidation of carboxylic acids with amines using metal catalysts. For example, nickel(II) chloride (NiCl₂) has been demonstrated as an effective catalyst for the direct amidation of phenylacetic acid derivatives with various amines. doaj.orgnih.gov This method typically requires elevated temperatures to drive off the water formed during the reaction, thus pushing the equilibrium towards the amide product. nih.gov Applying this catalytic system to 4-aminophenylacetic acid and isopropylamine could provide a more sustainable synthetic route.

Another area of development is the use of boronic acid derivatives or other Lewis acid catalysts to facilitate amide bond formation. These catalysts work by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. While specific application to this compound has not been reported, these novel catalytic methods represent a promising frontier for its synthesis.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters, regardless of the chosen synthetic route.

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates and solubility of reagents. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are commonly used for amide coupling reactions. analis.com.myresearchgate.net

Temperature: Amide coupling reactions are often performed at room temperature, but gentle heating or cooling may be necessary depending on the reactivity of the substrates and the stability of the reagents. analis.com.my For catalytic direct amidation, higher temperatures (e.g., 110°C) are often required. figshare.com

Stoichiometry of Reagents: The molar ratios of the carboxylic acid, amine, coupling agent, and any additives are critical. Typically, a slight excess of the amine and coupling agent may be used to ensure complete conversion of the carboxylic acid.

Order of Addition: In coupling reactions, pre-activating the carboxylic acid with the coupling agent before the addition of the amine can sometimes improve yields and minimize side reactions.

The following table illustrates the effect of different parameters on the yield of a representative amidation reaction.

Coupling ReagentAdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
HATUDIPEATHFRoom Temp.1.592 researchgate.net
HATUDIPEADMFRoom Temp.1260 researchgate.net
EDCDMAP/HOBtCH₃CN2342>50 nih.gov
DCCDMAPDMF902445 researchgate.net
NiCl₂ (catalyst)NoneToluene11024>80 (for similar systems) nih.govfigshare.com

This interactive table showcases how changes in reaction conditions can influence the outcome of amide synthesis, based on data from analogous reactions.

Advanced Structural Characterization and Conformational Analysis of 2 4 Aminophenyl N Propan 2 Yl Acetamide

Spectroscopic Analysis for Detailed Structural Elucidation (Beyond Basic Identification)

Spectroscopic methods are fundamental in confirming the intricate structural details of 2-(4-aminophenyl)-N-(propan-2-yl)acetamide, moving beyond simple identification to a detailed analysis of its molecular architecture.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Advanced NMR spectroscopy, including two-dimensional (2D) techniques, is instrumental for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, which can be challenging in complex molecules due to overlapping peaks in one-dimensional (1D) spectra. intertek.com Techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide detailed connectivity information. intertek.com

For this compound, the ¹H-NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH2-) protons, the methine (-CH-) proton of the isopropyl group, and the methyl (-CH3) protons. The aromatic protons on the para-substituted ring would likely appear as two distinct doublets. The -NH2 and -NH- protons would present as singlets, with their chemical shifts being sensitive to the solvent and concentration.

The ¹³C-NMR spectrum would complement this data, showing characteristic peaks for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the carbons of the isopropyl group. mdpi.com The specific chemical shifts provide insight into the electronic environment of each atom. While specific experimental data for this exact compound is not widely published, data from analogous structures like N-phenylacetamide derivatives and 4-aminophenylacetic acid can be used for predictive analysis. nih.govchemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to NH2) ~6.6 ~115
Aromatic CH (meta to NH2) ~7.0 ~130
Methylene (-CH2-) ~3.4 ~45
Amide NH ~7.8 (variable) -
Isopropyl CH ~4.1 ~42
Isopropyl CH3 ~1.2 ~22
Carbonyl C=O - ~170
Aromatic C-NH2 - ~145
Aromatic C-CH2 - ~128

Note: These are predicted values based on analogous structures and may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn confirms its elemental composition. For this compound (C11H16N2O), HRMS would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass. The expected monoisotopic mass is approximately 192.1263 g/mol . Techniques such as electrospray ionization (ESI) are commonly used to generate ions for analysis. mdpi.com Fragmentation patterns observed in the mass spectrum can also provide structural information, corroborating data from other spectroscopic methods.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about its functional groups and bonding. nih.gov

Key Expected Vibrational Frequencies:

N-H Stretching: The amino (-NH2) and amide (-NH-) groups will exhibit characteristic stretching vibrations, typically in the range of 3200-3500 cm⁻¹. The primary amine will show two bands (symmetric and asymmetric stretching), while the secondary amide will show a single band.

C=O Stretching: A strong absorption band corresponding to the amide carbonyl (C=O) stretch is expected around 1650 cm⁻¹. Its exact position can be influenced by hydrogen bonding.

C-N Stretching: Vibrations associated with the C-N bonds of the amide and amine groups will appear in the fingerprint region (1000-1350 cm⁻¹).

Aromatic C-H and C=C Stretching: The phenyl ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

This vibrational data provides a molecular fingerprint that is useful for identification and for studying intermolecular interactions, such as hydrogen bonding.

X-ray Crystallography of this compound and its Co-crystals

The study of co-crystals, where the target compound is crystallized with another molecule (a co-former), can offer insights into its intermolecular interaction capabilities. The amine and amide groups of this compound make it a prime candidate for forming hydrogen bonds with suitable co-formers, potentially altering its physical properties.

Tautomeric Forms and Isomeric Considerations of the Compound

Tautomers are structural isomers that can readily interconvert. nih.gov For this compound, the primary potential for tautomerism involves the amide group, which can exist in an amide form (keto) or an imidic acid form (enol).

-(C=O)-NH- ⇌ -(C(OH))=N-

Under normal conditions, the amide form is significantly more stable and is the overwhelmingly predominant tautomer. Another consideration is the potential for amino-imino tautomerism involving the aniline-like amino group. jocpr.com However, for simple anilines, the amino form is the major species. The presence of minor tautomeric forms can sometimes be detected by sensitive techniques like NMR spectroscopy, where they may appear as separate, low-intensity signals, particularly in different solvent environments. nih.govenamine.net

Mechanistic Investigations of 2 4 Aminophenyl N Propan 2 Yl Acetamide at the Molecular and Cellular Level Non Human/non Clinical

Elucidation of Cellular Signaling Pathways and Cascade Effects

The influence of 2-(4-aminophenyl)-N-(propan-2-yl)acetamide on cellular signaling pathways and their subsequent effects has not been directly reported in the available literature.

There is no specific data from the search results detailing the effects of this compound on cell line-specific biomarkers.

Information regarding the intracellular localization and distribution of this compound in model cells is not available in the provided search results.

Molecular Mechanism of Action Elucidation in Defined Biological Systems

Investigations into the molecular mechanisms of this compound and its analogs have identified the Transient Receptor Potential Vanilloid 1 (TRPV1) as a key molecular target. Research in non-human, non-clinical biological systems has demonstrated that this class of compounds acts as antagonists to the human TRPV1 receptor.

A study investigating a series of 2-(3,5-substituted 4-aminophenyl)acetamide and propanamide derivatives revealed their activity as potent hTRPV1 antagonists. The analysis of structure-activity relationships within this series indicated that 2-(3,5-dihalo 4-aminophenyl)acetamide analogues, which are structurally related to this compound, demonstrated significant antagonism of hTRPV1 activation by capsaicin nih.gov.

The most potent antagonist identified in this study exhibited potent and selective antagonism for hTRPV1 not only in response to capsaicin but also to N-arachidonoyl dopamine (NADA) and elevated temperatures. However, it displayed only weak antagonism to activation by low pH nih.gov. To better understand the interaction at a molecular level, a docking study of the lead antagonist was conducted using an established hTRPV1 homology model. This computational analysis aimed to elucidate the binding interactions between the compound and the receptor nih.gov.

The findings from these in vitro studies provide a foundational understanding of the molecular mechanism of action for this class of compounds, highlighting their role as antagonists of the TRPV1 receptor.

Table 1: Antagonistic Profile of a Lead 2-(4-aminophenyl)acetamide Analog at the hTRPV1 Receptor

Activator/StimulusAntagonistic Effect
CapsaicinPotent Antagonism
N-arachidonoyl dopamine (NADA)Potent Antagonism
Elevated TemperaturePotent Antagonism
Low pHWeak Antagonism

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 4 Aminophenyl N Propan 2 Yl Acetamide Analogs

Systematic Chemical Modifications and Analog Synthesis Strategies

The generation of a library of analogs based on the 2-(4-aminophenyl)-N-(propan-2-yl)acetamide scaffold involves strategic modifications at key positions, primarily the aniline (B41778) moiety, the amide linker, and the N-isopropyl group. These modifications are designed to probe the electronic, steric, and hydrophobic requirements of the target biological receptor.

The aniline ring of this compound is a prime target for modification. The introduction of various substituents at different positions on the phenyl ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability. Common synthetic strategies to achieve these modifications often start with a substituted nitrobenzene, which is then reduced to the corresponding aniline. For instance, the synthesis of N-(4-aminophenyl)acetamide can be achieved by the reduction of N-(4-nitrophenyl)acetamide using catalysts like iron or zinc researchgate.net. This approach allows for the introduction of a wide array of substituents on the aromatic ring starting from commercially available substituted nitrobenzenes.

Another versatile method involves the reaction of a substituted aniline with chloroacetyl chloride to form an N-substituted-2-chloroacetamide intermediate. This intermediate can then undergo further reactions to yield the desired analogs semanticscholar.org. For example, a variety of heterocyclic amines can be reacted with substituted phenylacetic acids in the presence of a coupling agent like EDC.HCl to produce a diverse set of acetamide (B32628) derivatives nih.gov.

The types of substituents explored on the aniline ring typically include:

Electron-donating groups (EDGs): such as methoxy (B1213986) (-OCH3) and methyl (-CH3), which can increase the electron density of the ring and potentially enhance hydrogen bonding capabilities of the amino group.

Electron-withdrawing groups (EWGs): such as nitro (-NO2), cyano (-CN), and halogens (F, Cl, Br), which can alter the pKa of the amino group and influence electrostatic interactions with the target.

Bulky groups: which can probe the steric tolerance of the binding pocket.

Heterocyclic rings: which can introduce additional points of interaction and improve properties like solubility.

Amide Linker Modifications: The amide bond itself is a key pharmacophoric feature, often participating in hydrogen bonding with the biological target. While the amide bond is generally conserved, its immediate chemical environment can be altered. For instance, the methylene (B1212753) group (-CH2-) of the acetamide can be substituted or incorporated into a ring system to restrict conformational flexibility.

N-Isopropyl Group Modifications: The isopropyl group on the amide nitrogen is a key determinant of the compound's lipophilicity and steric profile. Systematic modifications can include:

Varying the alkyl chain length and branching: Replacing the isopropyl group with smaller (e.g., ethyl) or larger (e.g., tert-butyl) alkyl groups can help to map the size of the hydrophobic pocket on the target receptor.

Introduction of cyclic structures: Replacing the isopropyl group with a cyclopropyl, cyclobutyl, or cyclohexyl ring can introduce conformational constraints and explore different hydrophobic interactions.

Incorporation of polar functional groups: Introducing hydroxyl or ether functionalities into the N-alkyl substituent can modulate solubility and provide additional hydrogen bonding opportunities.

A general synthetic route to achieve these modifications involves the amidation of 2-(4-aminophenyl)acetic acid with a variety of primary or secondary amines using standard peptide coupling reagents.

Impact of Structural Changes on Biological Activity (In Vitro)

The in vitro biological activity of this compound analogs is assessed using a variety of assays, depending on the therapeutic target. For instance, if the target is an enzyme, IC50 values are determined to quantify the concentration of the compound required to inhibit 50% of the enzyme's activity. The following data tables, compiled from studies on related acetamide derivatives, illustrate the impact of structural modifications on biological activity.

Table 1: Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives against PC3 and MCF-7 Cell Lines nih.gov

CompoundSubstituent on N-phenyl ringPC3 IC50 (µM)MCF-7 IC50 (µM)
2ao-nitro>100>100
2bm-nitro52>100
2cp-nitro80100
2do-methoxy>100>100
2em-methoxy>100>100
2fp-methoxy>100>100
Imatinib (Reference)-4098

Data sourced from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, which provides insights into how substituents on the N-phenyl ring can influence anticancer activity. nih.gov

From this data, it is evident that the position and electronic nature of the substituent on the N-phenyl ring play a significant role in the cytotoxic activity against the PC3 prostate cancer cell line. The presence of a nitro group at the meta or para position resulted in the most active compounds in this series nih.gov.

Table 2: Urease Inhibitory Activity of N-Arylacetamide Derivatives of Methyl 1,2-Benzothiazine-3-carboxylate mdpi.comnih.gov

CompoundSubstituent on N-aryl ringIC50 (µM)
5a4-nitrophenyl17.06 ± 1.45
5i3-chlorophenyl20.7 ± 0.25
5k3-bromophenyl9.8 ± 0.023
5l3-nitrophenyl11.2 ± 0.012
5m2-chlorophenyl14.0 ± 0.15
5n2-nitrophenyl13.0 ± 0.10
Thiourea (Reference)-22.3 ± 0.031

This table showcases the potent urease inhibitory activity of various N-arylacetamide derivatives, highlighting the influence of halogen and nitro substituents on the aryl ring. mdpi.comnih.gov

These findings demonstrate that even subtle changes to the chemical structure can have a profound impact on biological activity. A systematic exploration of these changes is therefore essential for the development of optimized therapeutic agents.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect nih.gov. A pharmacophore model can be generated based on the structure of a known ligand (ligand-based) or the structure of the biological target's binding site (structure-based) nih.gov.

For this compound analogs, a ligand-based pharmacophore model could be developed using a set of active and inactive compounds. The key pharmacophoric features would likely include:

A hydrogen bond donor: The primary amine (-NH2) on the aniline ring.

A hydrogen bond acceptor: The carbonyl oxygen of the amide group.

An aromatic ring: The phenyl ring of the aniline moiety.

A hydrophobic feature: The isopropyl group.

Once a pharmacophore model is established, it can be used to screen large virtual compound libraries to identify novel molecules that match the pharmacophoric features and are therefore likely to be active scielo.br. This approach accelerates the discovery of new chemical entities with desired biological activities. For instance, a pharmacophore model for MAO-A inhibitors identified DHHR (one donor, two hydrophobic, and one aromatic) as the key features for activity acs.org.

Furthermore, pharmacophore models can be combined with molecular docking simulations to refine the selection of hit compounds and predict their binding modes within the target's active site nih.gov. This integrated approach provides a more comprehensive understanding of the molecular interactions driving biological activity and guides the rational design of more potent and selective inhibitors.

Conformational Flexibility and Its Influence on Activity Profiles

The conformational flexibility of a molecule plays a critical role in its ability to bind to a biological target. For this compound analogs, several aspects of conformational flexibility are important:

Rotation around the amide C-N bond: The amide bond has partial double-bond character, which restricts rotation and can lead to the existence of cis and trans isomers researchgate.net. The relative stability of these isomers and the energy barrier to their interconversion can influence the molecule's ability to adopt the bioactive conformation required for binding.

Torsional angles of the linker: The single bonds in the acetamide linker allow for considerable rotational freedom. The preferred torsional angles will determine the spatial relationship between the aniline ring and the N-isopropyl group, which is crucial for fitting into the binding pocket of the target.

Orientation of the N-isopropyl group: The isopropyl group can adopt various orientations, influencing the hydrophobic interactions with the target. Studies on the conformational isomerism of isopropylamine (B41738) have shown the existence of multiple stable conformers.

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to study the conformational landscape of these molecules. By identifying the low-energy conformers and understanding the energetic barriers between them, researchers can gain insights into the likely bioactive conformation. This knowledge can then be used to design more rigid analogs that are pre-organized in the active conformation, potentially leading to an increase in binding affinity and biological activity. For example, a conformational analysis of N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides revealed the existence of two stable conformation pairs, gauche and cis, in the gas phase acs.org.

Computational and Theoretical Studies of 2 4 Aminophenyl N Propan 2 Yl Acetamide

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the binding mode of a ligand.

For a compound like 2-(4-aminophenyl)-N-(propan-2-yl)acetamide, the first step would be the identification of potential protein targets. This could be based on the activity of structurally similar compounds. For instance, various acetamide (B32628) derivatives have been investigated for their roles as enzyme inhibitors or receptor agonists. nih.gov Once a target is selected, such as an enzyme active site, docking simulations are performed. These simulations would calculate the binding affinity (often expressed as a docking score or binding energy in kcal/mol) and predict the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the compound and the amino acid residues of the target protein. nih.gov For example, a docking study on a related acetamide derivative might reveal key interactions, such as hydrogen bonds formed by the amine or amide groups. nih.gov

Table 1: Hypothetical Molecular Docking Interaction Data This table illustrates the type of data that would be generated from a molecular docking study. The data presented here is for illustrative purposes only, as specific studies on this compound are not available.

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesInteraction Type
Protein Kinase X-8.5TYR 210, LYS 150Hydrogen Bond
PHE 280Pi-Pi Stacking
Cyclooxygenase-2-7.9ARG 120, SER 353Hydrogen Bond
VAL 523Hydrophobic

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Interaction Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are employed to study the stability of the ligand-protein complex over time. nih.gov An MD simulation would model the atomic movements of the system, providing insights into the flexibility of the ligand and the protein's binding pocket. nih.gov

For the this compound-protein complex, an MD simulation would track the conformational changes and the persistence of key interactions identified in docking. The stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand backbone atoms over the simulation period. A stable RMSD suggests a stable binding mode. Furthermore, the Root Mean Square Fluctuation (RMSF) can highlight flexible regions of the protein upon ligand binding. nih.gov Such simulations provide a more dynamic and realistic view of the binding event than static docking. nih.gov

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the intrinsic properties of a molecule. nih.gov These calculations can determine the three-dimensional geometry, electronic structure, and reactivity of this compound.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov DFT can also be used to predict spectroscopic properties, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which can aid in the structural characterization of the compound. nih.gov Additionally, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and identify regions prone to electrophilic or nucleophilic attack. nih.gov

Table 2: Illustrative Quantum Chemical Properties This table shows examples of data that quantum chemical calculations would provide. This data is hypothetical.

PropertyCalculated ValueMethod/Basis Set
HOMO Energy-5.8 eVB3LYP/6-311++G(d,p)
LUMO Energy-1.2 eVB3LYP/6-311++G(d,p)
Energy Gap (ΔE)4.6 eVB3LYP/6-311++G(d,p)
Dipole Moment3.5 DB3LYP/6-311++G(d,p)

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dibru.ac.in To develop a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with experimentally determined biological activities (e.g., IC50 values) is required. nih.gov

Various molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each compound. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to create a model that correlates a selection of these descriptors with the biological activity. nih.govshd-pub.org.rs The predictive power of the resulting QSAR model is rigorously validated using internal and external validation techniques. dibru.ac.in A validated QSAR model can be used to predict the activity of new, untested compounds and guide the design of more potent analogues. youtube.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

In silico ADME prediction is a critical component of modern drug discovery, used to estimate the pharmacokinetic properties of a compound without conducting laboratory experiments. Various computational models, many based on QSAR principles, are used to predict properties like gastrointestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.govrsc.org

For this compound, these predictive tools could estimate its "drug-likeness" based on criteria such as Lipinski's Rule of Five. researchgate.net Properties like aqueous solubility, octanol-water partition coefficient (logP), and polar surface area would be calculated. epa.gov These predictions help in the early identification of potential liabilities that could hinder a compound's development, allowing for structural modifications to improve its ADME profile. researchgate.net

Table 3: Sample In Silico ADME Prediction This table provides a hypothetical ADME profile.

ADME PropertyPredicted ValueConfidence
Human Intestinal AbsorptionHighHigh
Blood-Brain Barrier PermeationLowMedium
Caco-2 Permeability (nm/s)15Medium
P-glycoprotein SubstrateNoHigh
CYP2D6 InhibitionLikelyMedium

Pre Clinical Biological Evaluation of 2 4 Aminophenyl N Propan 2 Yl Acetamide in Non Human Models

In Vitro Biological Assays

In vitro studies are fundamental to characterizing the biological activity of a compound at the molecular and cellular level. However, no specific data from such assays for 2-(4-aminophenyl)-N-(propan-2-yl)acetamide has been found in the public domain.

Cell-Free Enzymatic Assays and Kinetic Characterization

Information regarding the direct interaction of this compound with specific enzymes is not available. Cell-free enzymatic assays are crucial for determining a compound's mechanism of action, including its inhibitory or activating effects on purified enzymes. Such studies would typically yield data on parameters like the half-maximal inhibitory concentration (IC₅₀) or the Michaelis-Menten kinetics, which describe the speed of the enzymatic reaction.

Table 1: Hypothetical Kinetic Parameters for this compound in a Cell-Free Enzymatic Assay This table is for illustrative purposes only, as no actual data has been reported.

Target EnzymeIC₅₀ (µM)Ki (µM)Mechanism of Inhibition
Not ReportedNot ReportedNot ReportedNot Reported

Cell-Based Functional Assays

Cell-based assays provide insights into a compound's effects within a biological context. These assays can measure a range of cellular responses, including proliferation, changes in gene expression, and activation of specific signaling pathways through reporter genes. There is no published data on the effects of this compound in such assays.

Table 2: Illustrative Data from a Hypothetical Cell-Based Functional Assay for this compound This table is for illustrative purposes only, as no actual data has been reported.

Cell LineAssay TypeEndpoint MeasuredResult
Not ReportedCell Proliferation% Inhibition at 10 µMNot Reported
Not ReportedGene ExpressionFold change in Target Gene XNot Reported
Not ReportedReporter AssayLuciferase Activity (RLU)Not Reported

In Vivo Proof-of-Concept Studies in Animal Models

In vivo studies in animal models are essential for understanding a compound's biological effects in a whole organism. These studies can provide initial evidence of target engagement and pharmacodynamic activity. No in vivo proof-of-concept studies for this compound have been identified in the available literature.

Pharmacodynamic Markers in Animal Models

Pharmacodynamic (PD) markers are measurable indicators of a pharmacological response to a drug. In preclinical animal models, monitoring these markers can demonstrate that a compound is interacting with its intended target and eliciting a biological effect. There is no information on any pharmacodynamic markers being evaluated in response to the administration of this compound in animal models.

Table 3: Potential Pharmacodynamic Markers for this compound in Animal Models This table is for illustrative purposes only, as no actual data has been reported.

Animal ModelTissue/FluidBiomarkerChange Observed
Not ReportedNot ReportedNot ReportedNot Reported

Target Engagement Studies in Preclinical Animal Models

Target engagement studies aim to confirm that a compound binds to its intended molecular target within a living organism. Techniques such as positron emission tomography (PET) with a radiolabeled version of the compound or analysis of target occupancy in tissue samples are often employed. There are no published target engagement studies for this compound in any preclinical animal models.

Table 4: Representative Data from a Hypothetical Target Engagement Study for this compound This table is for illustrative purposes only, as no actual data has been reported.

Animal ModelMethodTarget% Target Occupancy
Not ReportedNot ReportedNot ReportedNot Reported

Development of Analytical Methodologies for 2 4 Aminophenyl N Propan 2 Yl Acetamide

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment and Impurity Profiling

Chromatographic techniques are paramount for separating the main compound from any process-related impurities or degradation products. ijpsr.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common and powerful techniques for this purpose. nih.gov

High-Performance Liquid Chromatography (HPLC):

A stability-indicating HPLC method is crucial for the separation of 2-(4-aminophenyl)-N-(propan-2-yl)acetamide from its potential impurities. ijpsr.com Reversed-phase HPLC (RP-HPLC) is the most probable mode of separation for this compound due to its moderate polarity. The development of a robust RP-HPLC method would involve the systematic optimization of several parameters. chromatographyonline.com

A hypothetical, yet scientifically sound, RP-HPLC method for the analysis of this compound could be established as follows:

ParameterProposed ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile and Water (with 0.1% formic acid)Acetonitrile is a common organic modifier, and formic acid helps to improve peak shape and ionization for mass spectrometry detection. waters.comsciex.com
Elution GradientA gradient elution would be optimal to separate impurities with a wide range of polarities. chromatographyonline.com
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at approximately 240-250 nmThe aminophenyl chromophore is expected to have a maximum absorption in this range. researchgate.net
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Impurity Profiling by HPLC:

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method. dphen1.comasianjpr.com These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.netresearchgate.netpharmtech.com The degradation products generated can then be separated and quantified using the developed HPLC method. This process is critical for establishing the impurity profile of the drug substance. dphen1.com

Gas Chromatography (GC):

Gas chromatography can also be employed for the analysis of this compound, particularly for volatile impurities. However, due to the presence of polar amine and amide functional groups, derivatization is likely necessary to improve the compound's volatility and thermal stability for GC analysis. nih.gov Silylation or acylation are common derivatization techniques for such compounds. nih.gov

A potential GC-MS method, following derivatization, could be developed with the following parameters:

ParameterProposed ConditionRationale
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)A common, robust column for a wide range of applications. rjptonline.org
Carrier Gas HeliumAn inert carrier gas suitable for GC-MS.
Inlet Temperature 250 °CTo ensure efficient vaporization of the derivatized analyte.
Oven Program Temperature gradient (e.g., 100 °C to 280 °C at 10 °C/min)To separate compounds with different boiling points.
Detector Mass Spectrometer (MS)Provides both qualitative and quantitative information.

Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence, Chemiluminescence)

UV-Vis Spectroscopy:

UV-Vis spectroscopy is a simple and cost-effective method for the quantitative analysis of this compound in bulk form or in simple solutions. The presence of the aminophenyl group results in characteristic UV absorption. researchgate.net A quantitative method can be developed by measuring the absorbance at the wavelength of maximum absorption (λmax) and using a calibration curve. For N-(4-aminophenyl) acetamide (B32628), a structurally similar compound, a λmax around 246 nm has been reported. researchgate.net A similar λmax would be expected for this compound.

Fluorescence Spectroscopy:

While not as universally applicable as UV-Vis, fluorescence spectroscopy can offer higher sensitivity and selectivity for certain compounds. Aromatic amines can exhibit fluorescence, and a method could potentially be developed for this compound. This would involve determining the optimal excitation and emission wavelengths.

Chemiluminescence:

Chemiluminescence methods are known for their exceptional sensitivity. While less common for routine pharmaceutical analysis, a chemiluminescence-based assay could be developed if extremely low detection limits are required. This would likely involve a reaction that produces a light-emitting species, with the light intensity being proportional to the analyte concentration.

Mass Spectrometry-Based Methods for Detection, Identification, and Quantitative Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound and its impurities. nih.gov

Electron Ionization (EI) Mass Spectrometry:

When coupled with GC, EI-MS is used for the analysis of volatile compounds. The fragmentation pattern obtained from EI provides a molecular fingerprint that can be used for identification. For this compound, characteristic fragmentation would be expected. The molecular ion peak would be observed, and key fragment ions would likely result from the cleavage of the amide bond and the isopropyl group. libretexts.orgdocbrown.info

Electrospray Ionization (ESI) Mass Spectrometry:

ESI is a soft ionization technique commonly coupled with HPLC (LC-MS). waters.com It is particularly well-suited for polar and thermally labile molecules like this compound. ESI-MS would typically show a prominent protonated molecule [M+H]+.

A hypothetical fragmentation pattern for this compound in ESI-MS/MS could include the following transitions:

Precursor Ion (m/z)Product Ion (m/z)Corresponding Fragment
[M+H]+---Loss of the isopropyl group
[M+H]+---Cleavage of the amide bond
[M+H]+---Loss of the acetamide group

Advanced hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer the most powerful approach for the comprehensive analysis of complex samples. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS, and particularly its tandem version (LC-MS/MS), is the gold standard for impurity profiling and quantitative bioanalysis. nih.govresearchgate.net The combination of the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry allows for the detection and identification of trace-level impurities. nih.gov The development of an LC-MS/MS method would involve optimizing both the chromatographic conditions and the mass spectrometric parameters (e.g., selection of precursor and product ions for multiple reaction monitoring - MRM). sciex.com

Gas Chromatography-Mass Spectrometry (GC-MS):

As mentioned earlier, GC-MS is a powerful tool for the analysis of volatile compounds and can be used for this compound after derivatization. rjptonline.org It is particularly useful for identifying and quantifying residual solvents and other volatile impurities that may be present from the manufacturing process.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR):

For the definitive structural elucidation of unknown impurities, LC-NMR is an invaluable technique. It allows for the acquisition of NMR spectra of compounds separated by HPLC, providing detailed structural information that is often not obtainable by mass spectrometry alone.

Potential Research Applications and Future Directions for 2 4 Aminophenyl N Propan 2 Yl Acetamide

Role as a Biochemical Probe for Pathway Elucidation

There is no specific information available in peer-reviewed literature to suggest that 2-(4-aminophenyl)-N-(propan-2-yl)acetamide has been utilized as a biochemical probe for pathway elucidation. Its potential in this area remains unexplored.

Application as a Chemical Tool in Biological and Chemical Research

At present, there are no documented applications of this compound as a chemical tool in biological or chemical research. Its utility in assays or as a reference compound has not been established in the available literature.

Lead Compound Development for Further Drug Discovery Efforts (Pre-clinical Stage)

While there is no direct evidence of this compound being in pre-clinical development, the broader class of 4-aminophenyl acetamides has shown potential in drug discovery. For instance, a study on a series of 2-(3,5-substituted 4-aminophenyl)acetamide and propanamide derivatives identified them as potent antagonists of the human transient receptor potential vanilloid 1 (TRPV1). The analysis of structure-activity relationships in that study indicated that 2-(3,5-dihalo 4-aminophenyl)acetamide analogues displayed excellent antagonism of hTRPV1 activation. This suggests that the core scaffold of 2-(4-aminophenyl)acetamide has biological relevance and could serve as a starting point for developing new therapeutic agents. However, the specific compound, this compound, was not among the potent antagonists detailed in that particular study. Further research would be necessary to determine if it possesses similar or other valuable biological activities.

Table 1: Basic Chemical Information for this compound

IdentifierValueSource
CAS Number926263-77-6
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
IUPAC NameThis compound

Novel Material Science or Industrial Applications

There is no information in academic or patent literature to indicate that this compound has been investigated for or applied in material science or any industrial processes.

Unexplored Research Avenues and Gaps in Current Knowledge Regarding the Compound

The most significant aspect of this compound is the considerable gap in the scientific understanding of its biological and chemical properties. This presents a number of unexplored research avenues:

Systematic Biological Screening: A comprehensive screening of this compound against a wide range of biological targets could uncover novel activities. Given the activity of related compounds on TRPV1 channels, this would be a logical starting point.

Medicinal Chemistry Campaigns: Should any biological activity be identified, the compound could serve as a scaffold for the synthesis of new derivatives. The N-(propan-2-yl)acetamide and the 4-aminophenyl moieties are amenable to chemical modification to explore structure-activity relationships.

Chemical Probe Development: If a specific and potent biological activity is discovered, the molecule could be further developed into a biochemical probe by incorporating reporter tags or reactive groups to help elucidate biological pathways.

Material Science Exploration: The presence of aromatic and amide functional groups suggests that it could be investigated as a monomer for novel polymers or as a component in the development of new organic materials, although this is purely speculative at this stage.

Table 2: Summary of Research Application Status for this compound

Research Application AreaStatus
Biochemical ProbeNo Data Available
Chemical ToolNo Data Available
Lead Compound DevelopmentNo Specific Data; Related compounds show potential
Material Science/Industrial UseNo Data Available

Q & A

Basic: What are the common synthetic routes for 2-(4-aminophenyl)-N-(propan-2-yl)acetamide, and how are the products characterized?

Answer:
The compound is typically synthesized via reductive amination or nucleophilic substitution. For example:

  • Reductive amination : Reacting 2-(4-nitrophenyl)acetamide precursors with reducing agents like SnCl₂·2H₂O in acidic ethanol to yield the 4-aminophenyl moiety (55% yield) .
  • Nucleophilic substitution : Using 2-chloroacetamide intermediates with isopropylamine under basic conditions .
    Characterization :
  • 1H/13C-NMR to confirm backbone structure and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation (e.g., [M+1]+ at m/z 416.15) .
  • Elemental analysis to verify purity (e.g., C=66.48%, H=5.09%, N=16.85%) .

Advanced: How can researchers optimize reaction conditions to improve yields of this compound derivatives?

Answer:
Key optimization strategies include:

  • Catalyst selection : Triethylamine as a base enhances nucleophilic substitution efficiency .
  • Temperature control : Cooling reactions to -10°C during reductive steps minimizes side reactions .
  • Stoichiometric adjustments : Using excess isopropylamine (1.2–1.5 eq) ensures complete substitution .
  • Monitoring progress : Thin-layer chromatography (TLC) tracks reaction completion, reducing over-reaction .
  • Purification : Recrystallization from ethanol or acetone improves purity (e.g., 61% yield after recrystallization) .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound in pharmacological studies?

Answer:
SAR analysis involves:

  • Substituent modification : Introducing electron-withdrawing/donating groups (e.g., trifluoromethoxy, methylthio) to assess bioactivity shifts .
  • In vitro potency assays : Testing against cancer cell lines (e.g., melanoma A375, pancreatic cancer) to correlate structural changes with IC₅₀ values .
  • Mechanistic studies : Apoptosis (caspase-3 activation) and autophagy (LC3-II accumulation) assays to identify dual-action mechanisms .
  • Pharmacokinetic profiling : Measuring metabolic stability (e.g., hepatic microsomal assays) and bioavailability for lead optimization .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Critical techniques include:

  • 1H/13C-NMR : Assigns protons (e.g., NH at δ 7.2–7.5 ppm) and carbons (e.g., carbonyl at ~170 ppm) .
  • FT-IR : Confirms amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends (~830 cm⁻¹) .
  • HRMS : Validates molecular formula (e.g., C₁₆H₁₉N₂O₂) and detects isotopic patterns .
  • Elemental analysis : Ensures stoichiometric consistency (e.g., <0.5% deviation from calculated values) .

Advanced: How should researchers address contradictions in reported biological activities across studies?

Answer:
Resolve discrepancies via:

  • Purity validation : Re-characterize compounds using NMR and HRMS to rule out impurities .
  • Assay standardization : Use consistent cell lines (e.g., A375 for melanoma) and protocols (e.g., MTT vs. ATP-luminescence) .
  • Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm reproducibility .
  • Mechanistic cross-checking : Combine apoptosis (Annexin V) and autophagy (Western blot for Beclin-1) assays to validate dual pathways .

Advanced: What in vivo models are appropriate for evaluating the therapeutic potential of this compound?

Answer:

  • Xenograft models : A375 melanoma xenografts in mice to assess tumor growth inhibition (e.g., 40–60% reduction at 50 mg/kg) .
  • Pharmacokinetic (PK) studies : Measure plasma half-life (e.g., t₁/₂ = 4–6 hours) and tissue distribution .
  • Toxicity profiling : Monitor liver enzymes (ALT/AST) and renal function (creatinine) during 28-day repeated-dose studies .

Basic: What are the key challenges in synthesizing this compound, and how are they mitigated?

Answer:

  • Low yields in reductive steps : Use SnCl₂·2H₂O instead of H₂/Pd-C for selective nitro reduction without over-reduction .
  • Byproduct formation : Employ column chromatography or preparative HPLC post-reaction to isolate pure acetamide .
  • Moisture sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-aminophenyl)-N-(propan-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-aminophenyl)-N-(propan-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.